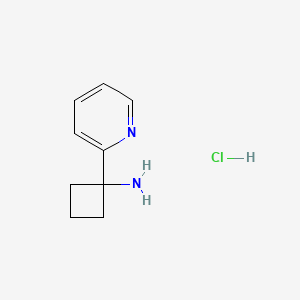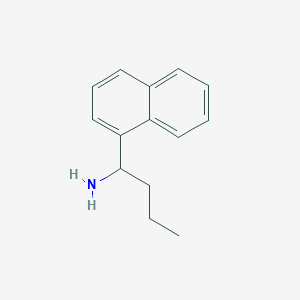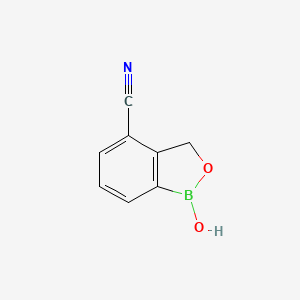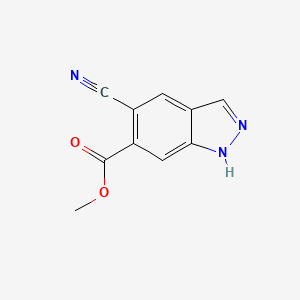
1-(Pyridin-2-yl)cyclobutanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyridin-2-yl)cyclobutanamine hydrochloride is a chemical compound with the molecular formula C9H13ClN2. It is a derivative of cyclobutanamine, where the amine group is substituted with a pyridin-2-yl group.
Vorbereitungsmethoden
The synthesis of 1-(Pyridin-2-yl)cyclobutanamine hydrochloride typically involves the reaction of cyclobutanone with pyridine-2-amine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the cyclobutanamine ring. The hydrochloride salt is then formed by treating the amine with hydrochloric acid .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
1-(Pyridin-2-yl)cyclobutanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may result in the formation of secondary or tertiary amines.
Common reagents and conditions for these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(Pyridin-2-yl)cyclobutanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Wirkmechanismus
The mechanism of action of 1-(Pyridin-2-yl)cyclobutanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-2-yl group is known to enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Vergleich Mit ähnlichen Verbindungen
1-(Pyridin-2-yl)cyclobutanamine hydrochloride can be compared with other similar compounds, such as:
Cyclobutanamine derivatives: These compounds share the cyclobutanamine core structure but differ in the substituents attached to the amine group.
Pyridine derivatives: Compounds with a pyridine ring and various functional groups attached to it.
Pyrrolidine derivatives: These compounds have a five-membered ring structure and are known for their biological activities.
The uniqueness of this compound lies in its combination of the cyclobutanamine and pyridine moieties, which confer specific chemical and biological properties that are not observed in other similar compounds .
Eigenschaften
Molekularformel |
C9H13ClN2 |
|---|---|
Molekulargewicht |
184.66 g/mol |
IUPAC-Name |
1-pyridin-2-ylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c10-9(5-3-6-9)8-4-1-2-7-11-8;/h1-2,4,7H,3,5-6,10H2;1H |
InChI-Schlüssel |
FGSKUHLUSMCKDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C2=CC=CC=N2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate](/img/structure/B11759634.png)
![[(4-Chloro-benzyl)-methyl-amino]-acetic acid](/img/structure/B11759640.png)


![[2-(1-ethyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol](/img/structure/B11759651.png)
![{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11759653.png)



![4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B11759689.png)



